5-(2-Hydroxyethyl)-3-phenyl isoxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-phenyl-1,2-oxazol-5-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8(13)11-7-10(12-14-11)9-5-3-2-4-6-9/h2-8,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLGQIBFOJODNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NO1)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 2 Hydroxyethyl 3 Phenyl Isoxazole and Analogues
Established Reaction Pathways for Isoxazole (B147169) Ring Formation
The construction of the isoxazole ring is predominantly achieved through two main strategies: 1,3-dipolar cycloaddition reactions and condensation reactions of precursors. researchgate.netresearchgate.net These methods have been extensively developed to allow for the synthesis of a diverse array of substituted isoxazoles.
The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is the most effective and widely employed method for the synthesis of isoxazoles. acs.orgnih.gov This reaction typically proceeds with high regioselectivity, leading to the formation of 3,5-disubstituted isoxazoles. mdpi.com
Nitrile oxides, which are unstable intermediates, are generally generated in situ from various precursors. nih.gov Common methods for their generation include:
Dehydrohalogenation of hydroximoyl chlorides : This is a classic method where a hydroximoyl chloride is treated with a base. nih.govnih.gov
Oxidation of aldoximes : Aldoximes can be oxidized using various reagents to yield nitrile oxides. nih.gov Hypervalent iodine reagents have been shown to be particularly effective for this transformation, allowing for rapid and high-yielding reactions under mild conditions. acs.orgrsc.org
Dehydration of nitroalkanes : While effective, this method can sometimes require harsh conditions or toxic reagents. rsc.orgnih.gov
The general mechanism of the 1,3-dipolar cycloaddition involves the concerted reaction of the nitrile oxide (the 1,3-dipole) with the alkyne (the dipolarophile) to form the isoxazole ring. researchgate.netyoutube.com Copper(I)-catalyzed versions of this reaction have been developed, offering excellent yields and regioselectivity, even in aqueous solvents. acs.org These catalyzed reactions are advantageous as they often minimize the formation of byproducts, such as furoxans, which can result from the dimerization of the nitrile oxide. nih.govacs.org
A variety of alkynes can be employed in this reaction, leading to diverse substitution patterns at the 5-position of the isoxazole ring. For the synthesis of 5-(2-hydroxyethyl)-3-phenyl isoxazole, the corresponding alkyne would be 3-butyn-1-ol (B147353).
| Precursor for Nitrile Oxide | Reagent for Nitrile Oxide Generation | Reaction Type | Key Advantages | Reference |
|---|---|---|---|---|
| Hydroximoyl Chlorides | Base (e.g., DIPEA) | Dehydrohalogenation | Well-established method. | nih.govnih.gov |
| Aldoximes | Hypervalent Iodine Reagents | Oxidation | Mild conditions, high yields, rapid reaction. | acs.orgrsc.org |
| Aldoximes | Copper(I) catalyst, Chloramine-T | Oxidation/Cycloaddition | One-pot procedure, good yields, minimizes byproducts. | acs.org |
| Nitroalkanes | Dehydrating agents (e.g., POCl3) | Dehydration | Effective but can require harsh conditions. | rsc.orgnih.gov |
An alternative to cycloaddition reactions is the condensation of a three-carbon component with hydroxylamine (B1172632) hydrochloride. researchgate.net This approach is a primary pathway for the formation of the 1,2-oxazole ring system. researchgate.net
Common three-carbon synthons include:
1,3-Diketones : The reaction of 1,3-diketones with hydroxylamine is a classical method for isoxazole synthesis. researchgate.net
α,β-Unsaturated Ketones : These compounds can also react with hydroxylamine to form the isoxazole ring. researchgate.net
β-Ketoesters and β-Ketoamides : These precursors can be used to synthesize 3,4,5-trisubstituted isoxazoles in the presence of a base. nih.gov
For instance, the synthesis of 3,5-disubstituted isoxazoles can be achieved through a domino reductive Nef reaction/cyclization of β-nitroenones using tin(II) chloride dihydrate. rsc.org This method involves the initial reduction of the nitroalkene to an oxime, which then undergoes intramolecular cyclization with the carbonyl group, followed by dehydration to yield the isoxazole. rsc.org
| Three-Carbon Precursor | Reagent | Reaction Type | Product Type | Reference |
|---|---|---|---|---|
| 1,3-Diketones | Hydroxylamine Hydrochloride | Condensation | Substituted Isoxazoles | researchgate.net |
| α,β-Unsaturated Ketones | Hydroxylamine Hydrochloride | Condensation | Substituted Isoxazoles | researchgate.net |
| β-Nitroenones | SnCl2·2H2O | Reductive Nef Reaction/Cyclization | 3,5-Disubstituted Isoxazoles | rsc.org |
| β-Ketoesters/β-Ketoamides | Hydroxylamine, Base | Condensation | 3,4,5-Trisubstituted Isoxazoles | nih.gov |
Novel Synthetic Routes and Optimization Strategies
Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of isoxazoles.
Achieving the desired regiochemistry, particularly the 3,5-disubstitution pattern, is a critical aspect of isoxazole synthesis. The 1,3-dipolar cycloaddition of nitrile oxides to terminal alkynes is highly regioselective, almost exclusively yielding the 3,5-disubstituted isomer. mdpi.comacs.org This regioselectivity is governed by both steric and electronic factors. mdpi.com
Intramolecular nitrile oxide cycloaddition (INOC) reactions have also been explored for the synthesis of bicyclic isoxazoles and isoxazolines. nih.gov While these are powerful methods for constructing fused ring systems, the synthesis of a simple 5-(2-hydroxyethyl) substituent would typically rely on an intermolecular approach.
While this compound itself is not chiral, the synthesis of chiral analogues is an important area of research, particularly for applications in medicinal chemistry. Stereoselectivity can be introduced through several strategies:
Use of Chiral Auxiliaries : Chiral auxiliaries can be attached to the alkyne or the nitrile oxide precursor to control the stereochemical outcome of the cycloaddition.
Chiral Catalysts : The development of chiral catalysts for the 1,3-dipolar cycloaddition could provide a more efficient route to enantiomerically enriched isoxazoles.
Starting from Chiral Precursors : If the substituents on the isoxazole ring contain chiral centers, their stereochemistry can be preserved or controlled during the synthesis.
In line with the growing emphasis on sustainable chemistry, several green methodologies have been applied to the synthesis of isoxazoles. researchgate.net These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous reagents, and using renewable resources.
Key green strategies for isoxazole synthesis include:
Solvent-Free Reactions : Mechanochemical methods, such as ball-milling, have been successfully employed for the solvent-free 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides. nih.gov These reactions can be catalyzed by recyclable catalysts like Cu/Al2O3 and often proceed with high yields and reduced work-up. nih.gov
Aqueous Reaction Media : The use of water as a solvent is highly desirable from an environmental perspective. Copper(I)-catalyzed cycloadditions have been shown to be effective in aqueous systems. acs.org Additionally, reactions of aldoximes with alkenes in the presence of oxone in an aqueous medium have been reported for the synthesis of isoxazolines. nih.gov
Metal-Free Conditions : To avoid the use of potentially toxic and expensive metal catalysts, metal-free synthetic routes are being developed. nih.gov For example, the reaction of N-Boc-masked chloroximes with a mild base can generate nitrile oxides in situ for cycloaddition under metal-free conditions. nih.gov
Microwave-Assisted Synthesis : Microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of isoxazole derivatives. researchgate.net
| Green Chemistry Approach | Specific Methodology | Key Advantages | Reference |
|---|---|---|---|
| Solvent-Free Synthesis | Ball-milling with Cu/Al2O3 catalyst | Reduced waste, recyclable catalyst, high yields. | nih.gov |
| Aqueous Reaction Media | Copper(I)-catalyzed cycloaddition in water | Environmentally benign solvent, good yields. | acs.org |
| Metal-Free Conditions | In situ generation of nitrile oxides from N-Boc-masked chloroximes | Avoids toxic metals, mild conditions. | nih.gov |
| Microwave-Assisted Synthesis | Microwave irradiation of reaction mixtures | Reduced reaction times, improved yields. | researchgate.net |
Catalytic Methods for Enhanced Yield and Selectivity
The synthesis of 3,5-disubstituted isoxazoles, such as this compound, has been significantly advanced by the use of catalytic systems that improve reaction yields and control regioselectivity. Both metal-based catalysts and organocatalysts have proven effective in the construction of the isoxazole core, typically via [3+2] cycloaddition reactions between a nitrile oxide and an alkyne. rsc.orgnih.gov
Metal-Catalyzed Synthesis: Transition metals play a pivotal role in activating substrates and facilitating the cycloaddition process. researchgate.net Copper(I) catalysts are widely used for the reaction between nitrile oxides and terminal alkynes, a method often referred to as "click chemistry". rsc.orgsphinxsai.com This approach is highly reliable and works for a broad range of substrates. organic-chemistry.org For instance, copper-catalyzed [3+2] cycloaddition of a nitrile oxide with an appropriate alkyne is a primary method for forming the isoxazole ring with high regioselectivity. organic-chemistry.org Gold catalysts, such as AuCl₃, have also been employed for the cycloisomerization of α,β-acetylenic oximes to yield substituted isoxazoles under mild conditions. organic-chemistry.orgacs.org Iron(III) nitrate (B79036) has been used as both a nitration and cyclization reagent in the synthesis of isoxazoles from alkynes. acs.org The choice of metal catalyst can be crucial; for example, ruthenium-catalyzed cycloadditions also provide a practical route to isoxazoles. nih.gov
Organocatalysis: Organocatalysis has emerged as a powerful, metal-free alternative for isoxazole synthesis. rsc.org Chiral phosphoric acids, for example, have been used to catalyze the enantioselective addition of isoxazole precursors, yielding products with high enantioselectivity. rsc.org Triphenylphosphine has been utilized as an organocatalyst in three-component reactions to synthesize 4-arylideneisoxazol-5(4H)-ones, highlighting the versatility of organocatalysis in creating isoxazole derivatives. tandfonline.com Amine-functionalized cellulose (B213188) has also been reported as an effective, recyclable catalyst for the synthesis of isoxazol-5-one derivatives in water, an environmentally benign solvent. mdpi.compreprints.org These methods often offer advantages such as mild reaction conditions, reduced toxicity, and operational simplicity. rsc.orgtandfonline.com
Table 1: Comparison of Catalytic Systems for Isoxazole Synthesis
| Catalyst Type | Example Catalyst | Reaction Type | Advantages |
|---|---|---|---|
| Metal-Catalyst | Copper(I) salts | [3+2] Cycloaddition | High regioselectivity, wide substrate scope. rsc.orgorganic-chemistry.org |
| Metal-Catalyst | Gold(III) chloride (AuCl₃) | Cycloisomerization | Mild conditions, good yields. organic-chemistry.orgacs.org |
| Metal-Catalyst | Iron(III) nitrate | Nitration/Cyclization | Inexpensive, eco-friendly reagent. acs.org |
| Organocatalyst | Chiral Phosphoric Acid | Asymmetric Addition | High yields and enantioselectivities. rsc.orgresearchgate.net |
| Organocatalyst | Triphenylphosphine | Three-Component Cyclization | Simple, compatible with green chemistry principles. tandfonline.com |
| Organocatalyst | Amine-functionalized Cellulose | Three-Component Reaction | Recyclable catalyst, works in water. mdpi.compreprints.org |
Mechanistic Elucidation of Formation Reactions
Understanding the reaction mechanism is crucial for optimizing the synthesis of this compound. The most common route, the 1,3-dipolar cycloaddition, involves the reaction of benzonitrile (B105546) oxide (the 1,3-dipole) with 3-butyn-1-ol (the dipolarophile).
A plausible mechanism for the formation of 3,4,5-trisubstituted isoxazoles involves the deprotonation of a 1,3-dicarbonyl compound by a base in a polar solvent to form a carbanion. nih.gov This carbanion then adds to the carbon of the nitrile oxide. nih.gov The resulting intermediate undergoes cyclization, followed by dehydration, to yield the final isoxazole product. nih.govrsc.org The reaction is highly regioselective, a feature that can be explained by examining the kinetics and transition states of the reaction pathways. nih.gov The entire process can be viewed as a domino reaction, where a reductive Nef reaction of a nitroalkene precursor leads to an oxime, which then cyclizes and dehydrates to form the isoxazole ring. rsc.org
Kinetic Studies of Key Steps in the Synthesis of the Chemical Compound
While specific kinetic data for the synthesis of this compound are not extensively documented in the public domain, kinetic studies of analogous isoxazole formation reactions provide valuable insights. The key step is the [3+2] cycloaddition. The rate of this reaction is influenced by several factors, including the nature of the substituents on both the nitrile oxide and the alkyne, the solvent, and the catalyst. researchgate.net For example, organocatalysts like chiral phosphoric acid can accelerate the kinetics of the enantioselective catalytic reaction, effectively outcompeting the uncatalyzed racemic background reaction. researchgate.net Studies on the thermal decomposition of imidoyl azides, precursors to nitrenes which can be involved in related heterocycle formations, show that electron-withdrawing groups can decrease the decomposition temperature, indicating an influence on reaction rates. nih.gov The reaction of chalcones with hydroxylamine to form isoxazoles is another common synthetic route, and its kinetics are typically studied under reflux conditions, often for several hours, to ensure completion. rasayanjournal.co.innih.gov
Transition State Analysis for Reaction Pathways
Transition state analysis, often performed using computational methods like Density Functional Theory (DFT), is essential for understanding the regioselectivity observed in isoxazole synthesis. researchgate.net In the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne, two regioisomeric products are possible: the 3,5-disubstituted isoxazole and the 3,4-disubstituted isoxazole.
Computational studies have investigated the transition state of copper-catalyzed cycloadditions, revealing a non-concerted mechanism involving metallacycle intermediates, which explains the high regioselectivity. organic-chemistry.org For organocatalytic reactions, the proposed transition state involves hydrogen-bonding interactions between the substrate and the catalyst, which is vital for achieving enantioselectivity. rsc.org In the formation of 3,4,5-trisubstituted isoxazoles, a proposed mechanism suggests that in a polar solvent, a deprotonated 1,3-diketone adds to the nitrile oxide, proceeding through an intermediate that cyclizes to form a single regioisomer. nih.gov The stability of the possible transition states dictates the final product distribution, with the pathway having the lower activation energy being favored.
Derivatization and Functionalization Strategies
Once synthesized, this compound can be further modified to explore structure-activity relationships (SAR) for various applications. Derivatization can occur at the hydroxyethyl (B10761427) side chain, the phenyl ring, or the isoxazole nucleus itself. nih.gov
Reactions at the Hydroxyethyl Side Chain
The terminal hydroxyl group of the 2-hydroxyethyl side chain is a prime site for functionalization. Standard organic transformations can be applied to this primary alcohol. For example, the ester group of isoxazoline (B3343090) precursors can be subjected to various synthetic transformations to yield corresponding alcohols, chlorides, azides, amines, and aldehydes. researchgate.net
Common reactions include:
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters.
Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) to form ethers.
Oxidation: Mild oxidation can convert the primary alcohol to an aldehyde, while stronger oxidizing agents can yield a carboxylic acid.
Replacement with Halogens: The hydroxyl group can be substituted with a halogen (e.g., using SOCl₂ for chlorine) to create a more reactive intermediate for further nucleophilic substitution reactions.
These modifications can significantly alter the molecule's polarity, size, and hydrogen bonding capacity, which can be crucial for its biological activity. nih.govresearchgate.net
Substitutions on the Phenyl Ring and Isoxazole Nucleus
Modifications to the aromatic rings—both the phenyl group and the isoxazole nucleus—provide another avenue for creating analogues. nih.gov
Phenyl Ring Substitution: The phenyl ring at the 3-position can undergo electrophilic aromatic substitution reactions. The position of substitution (ortho, meta, para) will be directed by existing groups and reaction conditions. Introducing substituents like halogens (F, Cl, Br), methyl, or methoxy (B1213986) groups can significantly influence the molecule's properties. nih.gov For example, SAR studies on related isoxazole derivatives have shown that halogen substitutions on the phenyl ring can enhance biological activity. nih.gov The presence of chloro or bromo groups on the phenyl ring has been linked to significant anti-inflammatory activity in some isoxazole series. nih.gov
Isoxazole Nucleus Substitution: The isoxazole ring itself can be functionalized, though it is generally less reactive towards electrophilic substitution than the phenyl ring. Electrophilic aromatic substitution on the isoxazole ring typically occurs at the C4 position. reddit.com Transition metal-catalyzed cross-coupling reactions are a modern tool for the direct C-H functionalization of the isoxazole core, allowing for the introduction of a wide variety of substituents. researchgate.netdntb.gov.ua The substitution pattern on the isoxazole ring is known to impart diverse biological activities. nih.gov
Table 2: Influence of Substituents on the Properties of Phenylisoxazole Analogues
| Position of Substitution | Substituent Type | Potential Effect | Reference Example |
|---|---|---|---|
| Phenyl Ring | Halogens (F, Cl, Br) | Enhanced biological activity (e.g., anticancer, anti-inflammatory). | Introduction of chlorine and fluorine on the phenyl ring of an isoxazoline enhanced cytotoxicity. nih.gov |
| Phenyl Ring | Methoxy (-OCH₃) | Altered potency and selectivity against cancer cell lines. | Replacement of a 4-chloro with a 4-methoxy group resulted in decreased potency. acs.org |
| Phenyl Ring | Methyl (-CH₃) | Enhanced biological activity. | Methyl substitutions on the phenyl group of certain isoxazoles enhanced activity against U87 cells. nih.gov |
| Isoxazole Nucleus | Aryl Iodides | Formation of 3,4,5-trisubstituted isoxazoles via cross-coupling. | Cross-coupling of isoxazole silanols with aryl iodides. nih.gov |
| Isoxazole Nucleus | Alkyl/Aryl groups | Altered biological activity (e.g., tyrosinase inhibition). | Substitution patterns on the isoxazole ring are important for determining structure-activity relationships. acs.org |
Preparation of Structurally Related Analogs for Research Purposes
The synthesis of analogs of this compound is primarily driven by the need to investigate how structural modifications influence their chemical and biological properties. Researchers often create libraries of related compounds by systematically altering the substituents on the phenyl ring or by modifying the hydroxyethyl side chain at the 5-position of the isoxazole ring. These studies are instrumental in identifying key structural features responsible for a compound's function.
A common strategy for generating analogs involves the cyclization of appropriately substituted chalcones with hydroxylamine. This method allows for the introduction of a variety of substituents on the phenyl ring, leading to a diverse set of 3-aryl-5-(2-hydroxyethyl)isoxazoles. For instance, by starting with different substituted benzaldehydes, a range of 3-(substituted-phenyl)-5-(2-hydroxyethyl)isoxazoles can be prepared. This approach is exemplified by the synthesis of compounds where the phenyl group is substituted with electron-donating or electron-withdrawing groups, which can significantly impact the electronic properties of the entire molecule.
Another key avenue for analog preparation is the modification of the side chain at the 5-position. The synthesis of (3-para-tolyl-isoxazol-5-yl)methanol demonstrates a variation where the phenyl group is substituted and the side chain is a hydroxymethyl group. biolmolchem.com The synthesis of phenylisoxazole-3/5-carbaldehyde derivatives provides a versatile intermediate that can be further elaborated. researchgate.netresearchgate.net For example, these aldehydes can undergo reduction to the corresponding alcohols or be subjected to Grignard reactions to introduce longer or branched alkyl chains, thereby creating a variety of 5-(hydroxyalkyl)isoxazole analogs.
The following tables summarize the synthesis of various analogs of this compound, providing details on the specific modifications and the reported yields.
Table 1: Synthesis of 3-Aryl Substituted Isoxazole Analogs
| Compound ID | 3-Aryl Substituent | 5-Substituent | Synthetic Method | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | 2'-Fluorophenyl | 5-Carbaldehyde Isonicotinylhydrazone | Condensation | - | researchgate.net |
| 2 | 2'-Methoxyphenyl | 5-Carbaldehyde Isonicotinylhydrazone | Condensation | - | researchgate.net |
| 3 | 2'-Chlorophenyl | 5-Carbaldehyde Isonicotinylhydrazone | Condensation | - | researchgate.net |
| 4 | 3'-Chlorophenyl | 5-Carbaldehyde Isonicotinylhydrazone | Condensation | - | researchgate.net |
| 5 | 4'-Bromophenyl | 5-Carbaldehyde Isonicotinylhydrazone | Condensation | - | researchgate.net |
| 6 | 4'-Methoxyphenyl | 3-Carbaldehyde Isonicotinylhydrazone | Condensation | - | researchgate.net |
| 7 | 4'-Methylphenyl | 3-Carbaldehyde Isonicotinylhydrazone | Condensation | - | researchgate.net |
| 8 | 4'-Chlorophenyl | 3-Carbaldehyde Isonicotinylhydrazone | Condensation | - | researchgate.net |
| 9 | 4-Tolyl | 5-Methanol | Cyclization | 95.7 | biolmolchem.com |
Table 2: Synthesis of 5-Substituted Isoxazole Analogs
| Compound ID | 3-Substituent | 5-Substituent | Synthetic Method | Yield (%) | Reference |
|---|---|---|---|---|---|
| 10 | Phenyl | 5-Carboxylic acid | Hydrolysis | 94 | nih.gov |
| 11 | Phenyl | 5-(Trifluoromethyl) | Dehydration of dihydroisoxazole | - | elsevierpure.com |
| 12 | Phenyl | 5-Amino-3-methylisoxazole | [2+3] Cycloaddition | - | nih.gov |
The preparation of these analogs is often a key step in broader research programs. For example, the synthesis of a series of 3,5-diaryl isoxazoles linked to other heterocyclic systems has been undertaken to explore their potential as novel chemical entities. nih.gov Structure-activity relationship (SAR) studies on such analogs help in delineating the pharmacophore and optimizing the lead compounds for desired properties. nih.govnih.gov The synthetic versatility of the isoxazole ring system continues to be exploited by researchers to generate novel molecules for various scientific investigations.
Chemical Reactivity and Transformation Mechanisms of 5 2 Hydroxyethyl 3 Phenyl Isoxazole
Reactions Involving the Isoxazole (B147169) Heterocycle
The isoxazole ring, while aromatic, possesses unique reactivity due to the presence of the weak N-O bond, making it susceptible to ring-opening reactions under various conditions. youtube.com It can also participate in transformations that maintain its core structure.
Ring-Opening and Ring-Closing Transformations
The stability of the isoxazole ring is conditional. It is relatively stable to oxidizing agents, acids, and bases, particularly when disubstituted. youtube.com However, it can undergo cleavage and rearrangement under specific energetic inputs or chemical treatments.
Reductive Ring Opening: A common transformation of the isoxazole nucleus is its cleavage under catalytic hydrogenation. Using catalysts like Raney nickel, palladium, or platinum, the N-O bond is broken, leading to the formation of β-amino enones in high yield. youtube.com This reaction is a reliable method for converting isoxazoles into functionalized acyclic compounds.
Base-Induced Ring Opening: In the presence of a strong base, 3-unsubstituted isoxazoles can undergo ring opening. rsc.org The mechanism involves the abstraction of the proton at the C-3 position, followed by the cleavage of the N-O bond to form a cyanoenolate anion. rsc.org
Ring-Closing Synthesis: The formation of the 5-(2-Hydroxyethyl)-3-phenyl isoxazole core itself is a ring-closing transformation. A prevalent method for synthesizing substituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or an activated alkene. libretexts.orgchemicalbook.com Specifically, phenylhydroximoyl chloride can be treated with a base to generate benzonitrile (B105546) oxide, which then reacts with an appropriate alkyne, such as 3-butyn-1-ol (B147353), to yield the target molecule. These reactions can be performed in aqueous media, offering an environmentally friendly route. libretexts.orgchemicalbook.com
Table 1: Representative Ring Transformation Reactions
| Transformation Type | Reagents & Conditions | Product Type | Source(s) |
| Reductive Ring Opening | H₂, Raney Ni / Pd / Pt | β-Amino enone | youtube.com |
| Base-Induced Opening | Strong Base (e.g., OH⁻) | Cyanoenolate anion | rsc.org |
| Ring-Closing Cycloaddition | Phenylhydroximoyl chloride, Base, 3-Butyn-1-ol | This compound | libretexts.orgchemicalbook.com |
Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Moiety
The phenyl group attached at the C-3 position of the isoxazole ring can undergo aromatic substitution reactions, though its reactivity is influenced by the electronic nature of the isoxazole substituent.
Electrophilic Aromatic Substitution: The isoxazole ring acts as a deactivating group, directing electrophiles to the meta and para positions of the phenyl ring. The nitration of 5-phenylisoxazole (B86612) using a mixture of nitric acid and sulfuric acid yields a mixture of nitro-substituted products. researchgate.net The main products include 5-(p-nitrophenyl)isoxazole and 5-(m-nitrophenyl)isoxazole, demonstrating substitution on the phenyl ring. researchgate.net Under these conditions, nitration can also occur at the C-4 position of the isoxazole ring itself. researchgate.net
Nucleophilic Aromatic Substitution (SNAr): For a nucleophilic aromatic substitution to occur, the aromatic ring typically requires activation by strongly electron-withdrawing groups positioned ortho or para to a good leaving group. researchgate.netnih.gov The reaction proceeds through a resonance-stabilized negatively charged intermediate, often called a Meisenheimer complex. youtube.com In the case of this compound, the isoxazole ring is not a strong enough electron-withdrawing group to activate the phenyl ring for a typical SNAr reaction. Therefore, substitution with nucleophiles on the unsubstituted phenyl ring is generally not feasible under standard SNAr conditions. nih.gov
Table 2: Nitration of Phenylisoxazole Derivatives
| Substrate | Reagents | Products | Source(s) |
| 5-Phenylisoxazole | HNO₃, H₂SO₄ | 5-(p-nitrophenyl)isoxazole, 5-(m-nitrophenyl)isoxazole, 4-nitro-5-phenylisoxazole | researchgate.net |
Reactivity of the Hydroxyethyl (B10761427) Group
The 2-hydroxyethyl side chain at the C-5 position provides a site for a range of classical alcohol reactions, allowing for the synthesis of various derivatives and research probes.
Oxidation and Reduction Reactions
The primary alcohol of the hydroxyethyl group can be readily oxidized. Standard oxidizing agents can convert the alcohol first to an aldehyde and subsequently to a carboxylic acid. The oxidation of similar isoxazole side chains has been accomplished using reagents like activated manganese dioxide (MnO₂). researchgate.net The resulting product from the full oxidation of this compound would be 2-(3-phenylisoxazol-5-yl)acetic acid. The intermediate aldehyde, 2-(3-phenylisoxazol-5-yl)acetaldehyde, could also be isolated under milder conditions. As the side chain is already in a reduced state (an alcohol), further reduction is not applicable unless other functional groups are present.
Esterification and Etherification Reactions for Research Probes
The hydroxyl group is amenable to derivatization through esterification and etherification, which is useful for creating probes or modifying the compound's properties.
Esterification: The hydroxyethyl group reacts with acyl chlorides or carboxylic acids to form esters. For instance, treatment with an acyl chloride like acetyl chloride in the presence of a base such as pyridine (B92270) would yield 2-(3-phenylisoxazol-5-yl)ethyl acetate. rsc.org Alternatively, coupling with a carboxylic acid can be achieved using activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).
Etherification: The formation of ethers can be accomplished by treating the alcohol with an alkyl halide under basic conditions (Williamson ether synthesis). rsc.org For example, reacting this compound with sodium hydride to form the alkoxide, followed by the addition of an alkyl halide like methyl iodide, would produce 5-(2-methoxyethyl)-3-phenyl isoxazole.
Table 3: Derivatization of the Hydroxyethyl Group
| Reaction Type | Reagent 1 | Reagent 2 | Product | Source(s) |
| Oxidation | MnO₂ | - | 2-(3-phenylisoxazol-5-yl)acetaldehyde / ...acetic acid | researchgate.net |
| Esterification | Acetyl chloride | Pyridine | 2-(3-phenylisoxazol-5-yl)ethyl acetate | rsc.org |
| Etherification | NaH | Methyl iodide | 5-(2-methoxyethyl)-3-phenyl isoxazole | rsc.org |
Photochemical and Radiochemical Transformations
Isoxazoles can undergo significant structural changes upon exposure to electromagnetic radiation. The photochemical behavior of 3-phenylisoxazole (B85705) derivatives often involves isomerization to other heterocyclic systems.
Upon irradiation with ultraviolet light (e.g., 254 nm), 3-phenylisoxazoles are known to rearrange into oxazole (B20620) derivatives. This transformation proceeds through a high-energy 2H-azirine intermediate. The initial photochemical step is the cleavage of the weak N-O bond, which leads to the formation of a vinyl nitrene that rapidly cyclizes to the 2H-azirine. This azirine intermediate can then undergo a further photochemical or thermal rearrangement to yield the more stable oxazole ring system. For 5-substituted-3-phenyl isoxazoles, this can result in the formation of correspondingly substituted 2-phenyl-oxazoles.
Investigation of Degradation Pathways under Controlled Research Conditions
The isoxazole ring, the core heterocyclic structure of this compound, is known to be susceptible to certain types of degradation, particularly ring-opening reactions under basic conditions. researchgate.netnanobioletters.com The presence of a phenyl group at the 3-position and a hydroxyethyl group at the 5-position introduces additional sites for potential chemical transformations.
Hydrolytic Degradation:
The stability of the isoxazole ring is significantly influenced by pH. Generally, isoxazoles exhibit considerable stability in acidic to neutral conditions. researchgate.net However, under basic conditions, the ring is prone to cleavage. researchgate.netnanobioletters.com For this compound, exposure to a basic medium (e.g., 0.1M NaOH) would likely lead to the cleavage of the N-O bond of the isoxazole ring. This base-catalyzed hydrolysis is a well-documented degradation pathway for isoxazole derivatives. researchgate.net The initial step involves the deprotonation of the isoxazole ring, followed by ring opening to form a β-ketonitrile derivative.
In acidic conditions (e.g., 0.1M HCl), the isoxazole ring is generally more stable. researchgate.net However, prolonged exposure or harsh acidic conditions could potentially lead to hydrolysis, although at a much slower rate than in basic media. The ether linkage in the hydroxyethyl side chain is generally stable to hydrolysis under mild acidic and basic conditions.
Oxidative Degradation:
Oxidative conditions, often simulated using hydrogen peroxide (H₂O₂), can lead to the degradation of this compound. mdpi.comresearchgate.netthieme-connect.com The isoxazole ring itself can be susceptible to oxidation, potentially leading to the formation of various smaller, fragmented molecules. The primary alcohol of the hydroxyethyl side chain is a likely site for oxidation, which could be converted to an aldehyde and subsequently to a carboxylic acid.
Thermal Degradation:
Thermal stress can induce decomposition of the isoxazole ring. capes.gov.brresearchgate.netmdpi.com Pyrolysis studies of isoxazole have shown that it can decompose to form products such as acetonitrile (B52724) and carbon monoxide, among others, through complex rearrangement and fragmentation pathways. capes.gov.br For this compound, thermal degradation would likely involve the breakdown of the isoxazole ring and potential modifications to the side chains. The presence of substituents on the isoxazole ring can influence the decomposition temperature and the nature of the degradation products. mdpi.com
Photolytic Degradation:
Exposure to ultraviolet (UV) light can also induce degradation of isoxazole-containing compounds. researchgate.netekb.eg Photodegradation can proceed through various mechanisms, including photoisomerization and photo-fragmentation. The phenyl group in this compound can absorb UV light, which may facilitate the degradation process. The specific photoproducts would depend on the wavelength of light and the presence of photosensitizers.
The following interactive data table summarizes the plausible degradation products of this compound under different controlled stress conditions, based on the known reactivity of the isoxazole moiety and its functional groups.
| Stress Condition | Plausible Degradation Pathway | Potential Degradation Products |
|---|---|---|
| Acidic Hydrolysis (e.g., 0.1M HCl, heat) | Slow N-O bond cleavage of the isoxazole ring. | 1-Phenyl-1,3-butanedione, Hydroxylamine (B1172632) |
| Basic Hydrolysis (e.g., 0.1M NaOH, heat) | Rapid N-O bond cleavage of the isoxazole ring. | β-Ketonitrile derivative: 3-Oxo-3-phenylpropanenitrile, Ethylene (B1197577) glycol |
| Oxidative Degradation (e.g., 3% H₂O₂, heat) | Oxidation of the hydroxyethyl side chain and potential ring opening. | 5-(2-Oxoethyl)-3-phenylisoxazole, 5-(Carboxymethyl)-3-phenylisoxazole, Benzoic acid, smaller fragments |
| Thermal Degradation (Heat) | Decomposition of the isoxazole ring and side chains. | Benzonitrile, Acetonitrile, Carbon monoxide, Phenylacetylene, Styrene |
| Photolytic Degradation (UV light) | Photo-fragmentation and rearrangement. | Various smaller aromatic and aliphatic fragments. |
Advanced Spectroscopic Characterization and Structural Elucidation for Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of the molecular framework of organic compounds in solution. For 5-(2-Hydroxyethyl)-3-phenyl isoxazole (B147169), a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for unambiguous assignment of all proton and carbon signals.
While specific experimental data for this exact compound is not extensively published, a theoretical analysis based on established chemical shift principles for related structures allows for a predicted spectral profile. The aromatic protons of the phenyl group are expected to appear in the downfield region (typically δ 7.4-7.8), while the isoxazole ring proton would likely resonate as a singlet in the vinylic region. The methylene (B1212753) protons of the hydroxyethyl (B10761427) side chain would present as two distinct multiplets, coupled to each other, with their chemical shifts influenced by the adjacent oxygen atom and the isoxazole ring.
| Proton (¹H) | Predicted Chemical Shift (ppm) | Multiplicity | Carbon (¹³C) | Predicted Chemical Shift (ppm) |
| Phenyl-H (ortho) | ~ 7.80 | Multiplet | Phenyl-C (ipso) | ~ 129.0 |
| Phenyl-H (meta) | ~ 7.50 | Multiplet | Phenyl-C (ortho) | ~ 126.5 |
| Phenyl-H (para) | ~ 7.50 | Multiplet | Phenyl-C (meta) | ~ 129.5 |
| Isoxazole-H4 | ~ 6.90 | Singlet | Phenyl-C (para) | ~ 131.0 |
| -CH₂- (adjacent to isoxazole) | ~ 3.00 | Triplet | Isoxazole-C3 | ~ 163.0 |
| -CH₂- (adjacent to OH) | ~ 4.00 | Triplet | Isoxazole-C4 | ~ 100.0 |
| -OH | Variable | Singlet (broad) | Isoxazole-C5 | ~ 171.0 |
| -CH₂- (adjacent to isoxazole) | ~ 29.0 | |||
| -CH₂- (adjacent to OH) | ~ 61.0 |
Note: These are predicted values and may vary in experimental conditions.
To move from prediction to definitive assignment, two-dimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. For 5-(2-Hydroxyethyl)-3-phenyl isoxazole, a key correlation would be observed between the two methylene groups of the hydroxyethyl side chain, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the carbon signals for each protonated carbon, such as linking the proton signals of the phenyl ring and the side chain to their respective carbon atoms.
The flexibility of the hydroxyethyl side chain introduces conformational possibilities. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), can be employed to probe the spatial proximity of atoms. These experiments can help determine the preferred conformation of the side chain relative to the isoxazole ring. Furthermore, variable temperature NMR studies can provide insights into the energy barriers of bond rotations, revealing the dynamic behavior of the molecule in solution.
High-Resolution Mass Spectrometry (HRMS) for Mechanistic Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns.
Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed, allowing for the confirmation of the molecular formula through an accurate mass measurement. Subsequent tandem mass spectrometry (MS/MS) experiments involve the fragmentation of this parent ion.
For this compound, characteristic fragmentation pathways could be predicted:
Cleavage of the side chain: A primary fragmentation would likely involve the loss of the hydroxyethyl group or parts of it, such as the neutral loss of water (H₂O) from the side chain, followed by the loss of ethylene (B1197577) (C₂H₄).
Ring cleavage: The isoxazole ring itself can undergo characteristic cleavage patterns. A common pathway involves the cleavage of the N-O bond, which is the weakest bond in the ring, leading to the formation of various fragment ions.
Loss of small molecules: Sequential losses of small, stable molecules like CO and HCN from the fragment ions can also be expected.
A detailed analysis of the product ions in the HRMS/MS spectrum would allow for the piecing together of the molecular structure, corroborating the findings from NMR spectroscopy.
| Ion | Proposed Fragment | Description |
| [M+H]⁺ | C₁₁H₁₂NO₂⁺ | Protonated parent molecule |
| [M+H - H₂O]⁺ | C₁₁H₁₀NO⁺ | Loss of water from the hydroxyethyl side chain |
| [M+H - C₂H₄O]⁺ | C₉H₈NO⁺ | Cleavage and loss of the entire hydroxyethyl group |
| [C₆H₅CO]⁺ | C₇H₅O⁺ | Benzoyl cation, resulting from cleavage within the isoxazole ring |
| [C₆H₅]⁺ | C₆H₅⁺ | Phenyl cation |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Characterization
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
For this compound, the following characteristic vibrations would be expected:
O-H Stretch: A broad absorption band in the FT-IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group.
C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene groups would appear just below 3000 cm⁻¹.
C=N and C=C Stretches: The stretching vibrations of the C=N and C=C bonds within the isoxazole and phenyl rings would be found in the 1400-1650 cm⁻¹ region.
C-O Stretch: The C-O stretching vibration of the primary alcohol would appear in the 1000-1260 cm⁻¹ range.
Ring Vibrations: The isoxazole ring itself will have characteristic ring stretching and bending modes.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| -OH | O-H Stretch | 3200-3600 (broad) | FT-IR |
| Aromatic C-H | C-H Stretch | 3000-3100 | FT-IR, Raman |
| Aliphatic C-H | C-H Stretch | 2850-2960 | FT-IR, Raman |
| C=N (isoxazole) | C=N Stretch | 1600-1650 | FT-IR, Raman |
| C=C (phenyl, isoxazole) | C=C Stretch | 1400-1600 | FT-IR, Raman |
| C-O (alcohol) | C-O Stretch | 1000-1260 | FT-IR |
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence spectroscopy, provides insights into the electronic transitions within a molecule.
The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions. These transitions arise from the conjugated system formed by the phenyl ring and the isoxazole ring. The position of the maximum absorption (λ_max) and the molar absorptivity (ε) are characteristic properties. The presence of the hydroxyethyl group is not expected to significantly alter the electronic transitions of the core chromophore but may have minor solvatochromic effects.
Fluorescence spectroscopy measures the light emitted from a molecule after it has been excited to a higher electronic state. Many aromatic heterocyclic compounds are fluorescent. If this compound exhibits fluorescence, determining its excitation and emission spectra, as well as its quantum yield, would provide further information about its excited state properties and the rigidity of its structure. Changes in the fluorescence properties upon interaction with other molecules or changes in the environment can be a sensitive probe for various applications.
X-ray Crystallography for Solid-State Structural Determination
While a specific crystal structure for 5-(2-Hydroxyethyl)-3-phenylisoxazole is not publicly available, analysis of closely related phenylisoxazole derivatives provides significant insight into the likely solid-state conformation and intermolecular interactions that would govern its crystal packing. The study of similar molecular frameworks allows for a detailed predictive understanding of its structural chemistry.
Research on analogous structures, such as ethyl 5-phenylisoxazole-3-carboxylate, reveals that the phenyl and isoxazole rings are nearly coplanar. nih.gov This planarity is a common feature in conjugated systems, contributing to stabilizing π-π stacking interactions in the crystal lattice. The crystal packing in such compounds is often characterized by the formation of dimers or layered structures through hydrogen bonding. For instance, in ethyl 5-phenylisoxazole-3-carboxylate, molecules are linked via C—H⋯O hydrogen bonds to form inversion dimers. nih.gov
For 5-(2-Hydroxyethyl)-3-phenylisoxazole, the presence of a hydroxyl (-OH) group introduces a strong hydrogen bond donor, which would likely dominate the crystal packing. It is anticipated that strong O—H⋯N or O—H⋯O hydrogen bonds would be a primary feature, where the hydroxyl group of one molecule interacts with the nitrogen or oxygen atom of the isoxazole ring of a neighboring molecule. These interactions are crucial in forming robust supramolecular synthons, which are predictable and reliable patterns of intermolecular interactions.
Furthermore, weaker C—H⋯O and C—H⋯π interactions are expected to play a significant role in stabilizing the three-dimensional crystal structure. The phenyl rings could engage in offset π-stacking interactions, further contributing to the cohesion of the crystal lattice. nih.gov The analysis of Hirshfeld surfaces and 2D fingerprint plots in related isoxazole structures allows for the quantification and visualization of these weak intermolecular contacts, providing a detailed understanding of the molecular packing environment. nih.gov
Chiroptical Spectroscopy (CD/ORD) for Stereochemical Research (if applicable to chiral forms)
Chiroptical spectroscopy, which includes techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful tool for the stereochemical analysis of chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light, providing information about the absolute configuration and conformation of enantiomers.
However, the molecule 5-(2-Hydroxyethyl)-3-phenylisoxazole is achiral. It does not possess a stereocenter (a carbon atom bonded to four different groups), nor does it exhibit other elements of chirality such as axial or planar chirality. The 2-hydroxyethyl substituent (-CH2CH2OH) does not create a chiral center on the isoxazole ring or within the substituent itself.
As a result, 5-(2-Hydroxyethyl)-3-phenylisoxazole does not have non-superimposable mirror images (enantiomers) and is optically inactive. Therefore, chiroptical spectroscopy techniques like CD and ORD are not applicable for its stereochemical investigation, as there are no chiral forms of this compound to analyze. Should a chiral derivative be synthesized, for example by introducing a stereocenter into the side chain, then chiroptical spectroscopy would become a relevant and valuable analytical method. rsc.org
Computational Chemistry and Theoretical Studies of 5 2 Hydroxyethyl 3 Phenyl Isoxazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles.
Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals (HOMO/LUMO)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like 5-(2-Hydroxyethyl)-3-phenyl isoxazole (B147169), DFT calculations would typically be performed using a specific functional (such as B3LYP or M06-2X) and a basis set (e.g., 6-311++G(d,p)) to determine its properties. researchgate.netnih.gov These calculations yield insights into the distribution of electron density and the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the compound. sigmaaldrich.comrsc.org A smaller energy gap generally implies higher reactivity. rsc.org For related phenylisoxazole derivatives, the HOMO and LUMO orbitals are often distributed across the aromatic and heterocyclic rings. nih.gov However, specific energy values and orbital visualizations for 5-(2-Hydroxyethyl)-3-phenyl isoxazole are not available in the literature.
Conformational Analysis and Energy Minima
The presence of a flexible hydroxyethyl (B10761427) side chain in this compound allows for multiple spatial arrangements, or conformations. A conformational analysis would involve systematically rotating the rotatable bonds (such as the C-C and C-O bonds in the side chain) and calculating the potential energy of each resulting structure. This process identifies the most stable, low-energy conformers (energy minima). Such studies, often carried out using DFT methods, are crucial for understanding the molecule's preferred shape in different environments. nih.gov No specific conformational analysis or data on the energy minima for this compound has been found in the literature.
Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solvents
Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. An MD simulation of this compound would model its dynamic behavior and interactions within a solvent, such as water or an organic solvent. These simulations provide insights into how the solvent affects the molecule's conformation, stability, and intermolecular interactions. This is particularly relevant for understanding how the hydroxyethyl group might engage in hydrogen bonding with solvent molecules. Despite the utility of this method, no published studies detailing MD simulations for this compound were located.
Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR) and Comparison with Experimental Data
Computational methods are frequently used to predict spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure.
NMR: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). These predicted values are often scaled and correlated with experimental spectra to aid in signal assignment.
UV-Vis: Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption wavelengths observed in UV-Vis spectroscopy. This helps to understand the electronic nature of the molecule's chromophores.
IR: The vibrational frequencies of a molecule can be calculated using DFT. These theoretical frequencies correspond to the absorption bands in an Infrared (IR) spectrum and are used to identify the molecule's functional groups and vibrational modes.
While these computational techniques are well-established for isoxazole derivatives, a specific computational prediction of the NMR, UV-Vis, or IR spectra for this compound is not available in the reviewed scientific literature.
Computational Studies on Reaction Mechanisms and Transition States Related to Synthesis
Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions. For the synthesis of 3,5-disubstituted isoxazoles, which often involves [3+2] cycloaddition reactions, DFT calculations can be used to map the entire reaction pathway. researchgate.net This involves locating and calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. Analyzing the geometry and energy of a transition state provides a deep understanding of the reaction's kinetics and regioselectivity. researchgate.net However, no computational studies on the specific reaction mechanism or transition states for the synthesis of this compound were found.
Molecular Docking and Ligand Binding Predictions for Biological Target Research
Molecular docking is a sophisticated computational technique employed in drug discovery to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein or nucleic acid (receptor). This method is instrumental in understanding the interactions that govern the formation of a stable complex, which in turn can inform the design of more potent and selective drugs. Ligand binding predictions, often used in conjunction with molecular docking, aim to estimate the binding affinity (e.g., binding energy or inhibition constant) between the ligand and its target.
In the absence of specific research on this compound, the broader class of isoxazole derivatives has been the subject of numerous molecular docking studies, highlighting their potential to interact with a variety of biological targets implicated in a range of diseases, particularly cancer. espublisher.comrsc.org These studies provide a framework for hypothesizing the potential biological targets of this compound.
Illustrative Research on Related Isoxazole Derivatives:
Anticancer Targets: Isoxazole scaffolds are recognized as valuable pharmacophores in the development of anticancer agents. espublisher.com Molecular docking studies have explored the interaction of various isoxazole derivatives with several key cancer-related proteins. For instance, isoxazole-indole derivatives have been docked against the human estrogen receptor, suggesting their potential as selective estrogen receptor modulators for breast cancer therapy. nih.gov Other studies have investigated isoxazoles as inhibitors of STAT3 protein and their interaction with DNA, both of which are significant targets in oncology. researchgate.net Furthermore, isoxazole derivatives have been evaluated as inhibitors of carbonic anhydrase and Heat shock protein 90 (Hsp90), both of which are crucial for cancer cell survival and proliferation. acs.orgnih.govnih.gov
Anti-inflammatory Targets: The isoxazole moiety is a key feature in some non-steroidal anti-inflammatory drugs (NSAIDs). Molecular docking has been used to investigate the binding of isoxazole-carboxamide derivatives to cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are the primary targets of NSAIDs. nih.gov These studies help in understanding the structural basis for the selectivity and potency of these compounds.
Hypothetical Molecular Docking of this compound:
To illustrate the type of data generated from a molecular docking study, a hypothetical table of results for this compound is presented below. It is crucial to emphasize that this data is purely illustrative and not based on experimental or published computational results. Such a study would involve docking the compound against a panel of cancer-related protein targets to predict its potential binding affinity and key interactions.
Interactive Table: Hypothetical Molecular Docking Results for this compound
| Biological Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues |
| Estrogen Receptor Alpha | 1ERR | -8.5 | Arg394, Glu353, Phe404 |
| STAT3 SH2 Domain | 6NJS | -7.9 | Arg609, Ser611, Ser613 |
| Carbonic Anhydrase II | 1AZM | -7.2 | His94, His96, Thr199 |
| Hsp90 | 3OWD | -9.1 | Asp93, Leu107, Phe138 |
| Cyclooxygenase-2 (COX-2) | 5IKR | -8.0 | Arg120, Tyr355, Ser530 |
In a typical molecular docking workflow, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). nih.gov The small molecule, in this case, this compound, would be prepared for docking using specialized software. The docking program, such as AutoDock or Maestro, then systematically explores various binding poses of the ligand within the active site of the protein, calculating a binding score for each pose. nih.govnih.gov The most favorable poses, characterized by the lowest binding energies, are then analyzed to identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex.
The insights gained from such computational studies are invaluable for lead optimization in drug discovery. By understanding how a compound like this compound might interact with specific biological targets, medicinal chemists can rationally design new derivatives with improved potency and selectivity. Future experimental studies would be necessary to validate these in silico predictions and to fully elucidate the therapeutic potential of this compound.
Biological and Pharmacological Research into Mechanisms and Targets
In Vitro Mechanistic Investigations on Cellular Pathways
While the isoxazole (B147169) scaffold is a subject of interest in medicinal chemistry for its potential to interact with various enzymes, specific studies on 5-(2-Hydroxyethyl)-3-phenyl isoxazole are not available in the reviewed literature. Research on other isoxazole derivatives has shown inhibition of enzymes like 5-lipoxygenase (5-LOX), but these findings cannot be attributed to the specific compound . nih.govnih.gov
Enzyme Inhibition/Activation Studies (e.g., COX, LOX, H+/K+-ATPase)
No published studies were identified that specifically measure the inhibitory or activation effects of this compound on cyclooxygenase (COX), lipoxygenase (LOX), or H+/K+-ATPase enzymes. The dual inhibition of COX and 5-LOX pathways is a strategy explored for developing anti-inflammatory agents, but data for this specific compound is absent. nih.gov
Receptor Binding Affinity and Selectivity Research
There is no available data from receptor binding assays that would define the affinity or selectivity profile of this compound for any specific biological receptors.
Interactions with Specific Biological Macromolecules
No studies detailing the direct interaction, such as binding or modulation, of this compound with specific biological macromolecules (e.g., proteins, nucleic acids) were found.
Cell-Based Assays for Mechanistic Understanding
Cell-based assays are crucial for understanding a compound's effect in a biological context. However, no literature detailing such assays for this compound could be located.
Cellular Uptake and Distribution Studies in Research Models
Information regarding the cellular uptake, distribution, or accumulation of this compound in any research model is not available in the public scientific literature.
Investigation of Molecular Signaling Pathways Modulated by the Compound
No research was found that investigates the molecular signaling pathways modulated by this compound. Studies on other compounds have explored pathways involving NF-κB and eicosanoid synthesis, but these are not specific to the requested molecule. nih.gov
Structure-Activity Relationship (SAR) Studies for Biological Effects
The isoxazole ring is a key structural motif in many biologically active compounds, and its derivatives have been explored for a wide range of therapeutic applications, including as anti-inflammatory, anticancer, and anti-infective agents. ijpca.org The biological activity of these compounds is often finely tuned by the nature and position of substituents on the isoxazole core and its appended rings. nih.gov
While specific pharmacophore models for this compound are not extensively detailed in the available literature, general principles for isoxazole-based compounds can be inferred. A pharmacophore model for cyclooxygenase-2 (COX-2) inhibitors based on related structures identified key features including two aromatic rings and a hydrogen bond acceptor. semanticscholar.org
For the this compound scaffold, the key pharmacophoric features likely include:
The Phenyl Ring at position 3: This aromatic ring can engage in various interactions with biological targets, including pi-pi stacking and hydrophobic interactions. The substitution pattern on this ring is a critical determinant of activity.
The 2-Hydroxyethyl Group at position 5: The terminal hydroxyl group is a potential hydrogen bond donor and acceptor, which can be crucial for anchoring the molecule within a target's binding site.
Table 1: Potential Pharmacophoric Features of the this compound Scaffold
| Feature | Potential Interaction | Importance |
| 3-Phenyl Ring | Pi-pi stacking, hydrophobic interactions | Often crucial for potency and selectivity |
| Isoxazole Core | Hydrogen bonding, dipole interactions, scaffold | Provides structural rigidity and key interaction points |
| 5-(2-Hydroxyethyl) Group | Hydrogen bonding (donor and acceptor) | Can significantly influence binding affinity |
Modifications to the this compound scaffold can significantly alter its biological activity by affecting how it interacts with its molecular targets.
Substitution on the Phenyl Ring: The introduction of various substituents on the phenyl ring can modulate the electronic properties and steric profile of the molecule. For instance, in a series of 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives, the presence of electron-withdrawing groups like fluorine or a trifluoromethyl group at the para-position of the phenyl ring was found to enhance cytotoxic activity against several human cancer cell lines. nih.gov In another study on isoxazole derivatives, hydrophobic groups on the phenyl ring were associated with potent biological activities. nih.gov
Modification of the Hydroxyethyl (B10761427) Group: The hydroxyethyl side chain offers a prime site for modification. Altering the length of the alkyl chain or replacing the hydroxyl group with other functional groups could impact binding affinity and selectivity. For example, in related heterocyclic compounds, such modifications have been shown to influence penetration through cell membranes. researchgate.net
Changes to the Isoxazole Ring: While less common, modifications to the isoxazole ring itself would fundamentally alter the core structure and its electronic and geometric properties, likely leading to significant changes in biological activity. ijpca.org
Table 2: Impact of Structural Modifications on the Biological Activity of Isoxazole Derivatives
| Modification Site | Type of Modification | Observed Impact on Biological Activity | Reference |
| Phenyl Ring | Introduction of electron-withdrawing groups (e.g., -F, -CF3) | Enhanced cytotoxicity in certain cancer cell lines. | nih.gov |
| Phenyl Ring | Addition of hydrophobic groups | Potent biological activities observed in some series. | nih.gov |
| General Scaffold | Introduction of a 4-methoxyphenyl (B3050149) group at C-5 | Associated with increased analgesic activity in some derivatives. | researchgate.net |
| General Scaffold | Substitution with a phenyl ring at N-1 of a pyrazole (B372694) (related heterocycle) | Markedly boosted analgesic activity. | ijpca.org |
Target Identification and Validation Methodologies
Identifying the specific molecular targets of a bioactive compound like this compound is a critical step in understanding its mechanism of action. Several advanced methodologies are employed for this purpose.
Chemical proteomics has become a powerful tool for elucidating the cellular targets of bioactive compounds. nih.gov These methods can identify direct protein interactions in a physiological context.
Affinity-Based Protein Profiling: This technique involves immobilizing a derivative of the compound of interest onto a solid support, such as chromatography beads. This "bait" is then incubated with a cell lysate. Proteins that bind to the compound are "pulled down" and subsequently identified using mass spectrometry. researchgate.net For this to be applied to this compound, a derivative with a suitable linker for immobilization would need to be synthesized.
Thermal Proteome Profiling (TPP): TPP is a method that can detect ligand binding in living cells without the need for chemical modification of the compound. islandscholar.ca The principle is that a protein's thermal stability changes upon ligand binding. By heating cell lysates treated with the compound to various temperatures and quantifying the remaining soluble proteins using mass spectrometry, researchers can identify proteins that are stabilized or destabilized by the compound, thus revealing potential targets. islandscholar.ca
Solvent Proteome Profiling (SPP): This is another method that assesses changes in protein stability upon ligand binding, but it uses solvent-induced precipitation instead of heat. It can be used to establish target engagement by analyzing denaturation curves. researchgate.net
Once potential targets are identified, genetic methods are crucial for validating that engagement with these targets is responsible for the observed biological effects.
CRISPR-Cas9 Gene Editing: The CRISPR-Cas9 system is a revolutionary tool for target validation. selectscience.net By creating specific gene knockouts or introducing mutations that render the target protein non-functional, researchers can determine if the absence of the target protein mimics the effect of the compound. nih.gov If a cell line lacking the target protein becomes resistant to the compound, it provides strong evidence that the protein is indeed the relevant target. Targeting specific functional domains of a protein with CRISPR can be a particularly potent way to assess its role. nih.gov
RNA Interference (RNAi): RNAi, using short interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), can be used to transiently reduce the expression of a target protein. Similar to CRISPR, if knockdown of a specific protein's expression results in a phenotype that mimics the compound's effect or confers resistance to it, this validates the protein as a target. Combining CRISPR and siRNA approaches can provide orthogonal validation, increasing confidence in the findings. revvity.com
Table 3: Methodologies for Target Identification and Validation
| Methodology | Principle | Application |
| Affinity Chromatography | Immobilized compound captures binding proteins from cell lysates. | Identification of direct protein targets. |
| Thermal Proteome Profiling (TPP) | Ligand binding alters the thermal stability of target proteins. | Unbiased identification of targets in a cellular context without compound modification. |
| CRISPR-Cas9 | Permanent genetic modification (knockout or mutation) of a potential target gene. | Validation of target's role in the compound's mechanism of action. |
| RNA Interference (RNAi) | Transient knockdown of target gene expression. | Orthogonal validation of target engagement and function. |
Potential Applications and Research Utility of 5 2 Hydroxyethyl 3 Phenyl Isoxazole
As a Versatile Synthetic Building Block in Organic Synthesis
The isoxazole (B147169) moiety is a valuable synthon in organic chemistry, and 5-(2-Hydroxyethyl)-3-phenyl isoxazole is a prime example of a versatile building block. nih.govresearchgate.net The presence of the reactive hydroxyl group allows for a wide range of chemical transformations, enabling the construction of more complex molecular architectures.
Precursor for Complex Heterocyclic Systems
The inherent reactivity of the isoxazole ring and its substituents allows it to serve as a precursor for a variety of other heterocyclic systems. The N-O bond of the isoxazole ring is susceptible to cleavage under reductive conditions, which can be exploited to unmask a β-aminoenone functionality. core.ac.uk This transformation provides a pathway to synthesize various nitrogen-containing heterocycles.
Furthermore, the hydroxyethyl (B10761427) side chain of this compound can be readily modified. For instance, oxidation of the hydroxyl group to an aldehyde or carboxylic acid would provide an electrophilic center for subsequent cyclization reactions. Intramolecular cyclizations are a powerful tool in organic synthesis for the construction of fused ring systems. mdpi.com For example, a hypothetical intramolecular condensation following oxidation could lead to the formation of isoxazolopyrrolidones or other fused heterocyclic structures. While specific examples for this compound are not extensively documented, the principles of isoxazole chemistry suggest its high potential in this area. researchgate.net
The synthesis of isoxazoles can be achieved through various methods, including the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes, and the condensation of 1,3-dicarbonyl compounds with hydroxylamine (B1172632). core.ac.ukacs.orgyoutube.com These synthetic routes allow for the introduction of diverse substituents on the isoxazole core, highlighting the adaptability of this scaffold in synthetic chemistry. acs.org
Table 1: Potential Heterocyclic Systems from this compound Derivatives
| Derivative of this compound | Potential Subsequent Reaction | Resulting Heterocyclic System |
| 5-(2-Oxoethyl)-3-phenyl isoxazole (via oxidation) | Intramolecular aldol (B89426) condensation | Fused bicyclic systems |
| 5-(2-Azidoethyl)-3-phenyl isoxazole (via functional group interconversion) | Intramolecular [3+2] cycloaddition | Fused triazole-isoxazole systems |
| Reductive cleavage of the isoxazole ring | Cyclocondensation of the resulting enaminone | Pyridines, pyrimidines |
Synthons for Natural Product Total Synthesis Research
The isoxazole moiety is a latent functional group that can be unmasked to reveal other functionalities, a strategy often employed in the total synthesis of natural products. beilstein-journals.org The reductive cleavage of the isoxazole ring to a 1,3-dicarbonyl or enaminone system is a key transformation that can be strategically utilized in the synthesis of complex molecules. core.ac.uk
While direct applications of this compound in the total synthesis of specific marine or other natural products are not prominently reported in the literature, its structural motifs are present in various bioactive compounds. nih.govnih.govresearchgate.netrsc.orgrsc.org The phenylisoxazole core is a feature in a number of pharmacologically active molecules. The hydroxyethyl side chain provides a handle for elaboration and connection to other parts of a target molecule. For instance, the synthesis of marine alkaloids or complex polyketides could potentially utilize isoxazole-containing fragments as key intermediates. nih.govresearchgate.net
Development of Chemical Probes and Ligands for Biological Research
The development of small molecules to probe biological systems is a cornerstone of chemical biology. The structural features of this compound make it an attractive scaffold for the design of such tools.
Fluorescent Probes for Cellular Imaging (Research Tools)
Fluorescent probes are indispensable tools for visualizing biological processes in real-time. nih.gov The design of a fluorescent probe typically involves a fluorophore connected to a recognition unit. The 3-phenylisoxazole (B85705) core, with its conjugated system, can serve as a component of a fluorophore. The fluorescence properties can be tuned by further functionalization of the phenyl ring or the isoxazole nucleus.
The hydroxyethyl group of this compound provides a convenient point of attachment for recognition moieties that can selectively bind to specific analytes, such as metal ions or reactive oxygen species. nih.govnih.govmdpi.comnih.govresearchgate.net For example, coupling of a specific chelator to the hydroxyl group could yield a fluorescent sensor for metal ions like Fe(III) or others. nih.govnih.govmdpi.comnih.gov Upon binding to the target ion, a change in the fluorescence signal (either "turn-on" or "turn-off") can be observed, allowing for the detection and quantification of the analyte in cellular environments. nih.gov
Table 2: Design Strategy for a Fluorescent Probe Based on this compound
| Component | Role | Example Modification |
| 3-Phenylisoxazole | Core Fluorophore | Substitution on the phenyl ring to tune emission wavelength |
| 5-(2-Hydroxyethyl) group | Linker and Attachment Point | Etherification or esterification to attach a recognition unit |
| Recognition Unit | Analyte Binding | A specific chelator for a metal ion or a reactive group for a specific biomolecule |
Affinity Ligands for Target Enrichment
Affinity ligands are crucial for the isolation and identification of specific proteins or other biomolecules from complex mixtures. The general principle involves immobilizing a ligand that binds to the target of interest on a solid support. The 3-phenylisoxazole scaffold can be modified to serve as a recognition element for specific protein binding pockets.
Role in Materials Science Research (e.g., Optoelectronic, Polymer Chemistry Applications)
The rigid and planar structure of the isoxazole ring, combined with the potential for extensive π-conjugation through the phenyl group, makes isoxazole derivatives interesting candidates for applications in materials science.
Research on isoxazole-containing compounds has shown their potential in the development of liquid crystals. tandfonline.comresearchgate.netarkat-usa.org The anisotropic shape and the dipole moment of the isoxazole ring can contribute to the formation of mesophases. By modifying the substituents on the phenyl and isoxazole rings, the transition temperatures and the type of liquid crystalline phase (e.g., nematic, smectic) can be controlled. tandfonline.com The hydroxyethyl group of this compound could be used to attach the isoxazole core to a polymer backbone, leading to side-chain liquid crystal polymers. researchgate.net
In the field of optoelectronics, conjugated organic molecules are of great interest for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The 3-phenylisoxazole scaffold provides a conjugated system that can be extended through further chemical modifications. The introduction of electron-donating or electron-withdrawing groups on the phenyl ring can modulate the electronic properties, such as the HOMO/LUMO energy levels, which is crucial for designing efficient optoelectronic materials. Isoxazole-containing polymers have been investigated for their potential in these applications. researchgate.net
No Specific Research Data Found for "this compound" in Catalyst Design and Ligand Development
Despite a comprehensive search of scientific literature and chemical databases, no specific research findings, data tables, or detailed scholarly articles are available concerning the direct application of the chemical compound "this compound" in the fields of catalyst design and ligand development within coordination chemistry.
While the isoxazole moiety is a recognized structural motif in medicinal chemistry and has been incorporated into various ligands for coordination chemistry, information detailing the specific contributions of "this compound" to catalysis is not present in the available scientific literature. General principles of coordination chemistry allow for theoretical postulation on how this molecule might act as a ligand, but without experimental data, any such discussion would be purely speculative and would not meet the requirement for scientifically accurate content based on detailed research findings.
The core components of the molecule, namely the isoxazole ring, the phenyl group, and the hydroxyethyl side chain, are all of interest in ligand design. In theory, the nitrogen atom of the isoxazole ring and the oxygen atom of the hydroxyethyl group could act as a bidentate chelating ligand, forming a stable complex with a metal center. The phenyl group could also influence the electronic properties and steric bulk of such a potential ligand.
However, without published research, it is not possible to provide any information on:
Specific Metal Complexes: There are no reports on the synthesis or characterization of metal complexes involving "this compound" as a ligand.
Catalytic Activity: No studies have been found that investigate the catalytic performance of any potential metal complexes of this compound in chemical transformations.
Detailed Research Findings: There is a lack of experimental data, such as spectroscopic analysis (NMR, IR, etc.), X-ray crystallographic data of metal complexes, or kinetic data from catalytic reactions, that would be necessary to construct a scientifically rigorous article.
Data Tables: Consequently, no data exists to generate the requested interactive data tables on parameters like bond lengths, bond angles, catalytic yields, or enantiomeric excesses.
Therefore, the generation of a thorough, informative, and scientifically accurate article focusing solely on the contribution of "this compound" to catalyst design and ligand development in coordination chemistry, as per the specified outline, cannot be fulfilled at this time due to the absence of the necessary foundational research in the public domain.
Advanced Analytical Method Development for Research Quantitation and Detection
Chromatographic Techniques for Purification and Analysis in Research Samples
Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and purification of individual components from a mixture. For isoxazole (B147169) derivatives like 5-(2-Hydroxyethyl)-3-phenylisoxazole, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful tools.
HPLC is a premier technique for the analysis of non-volatile or thermally sensitive compounds, making it ideal for 5-(2-Hydroxyethyl)-3-phenylisoxazole. Method development focuses on optimizing separation efficiency, sensitivity, and speed. A typical reverse-phase HPLC (RP-HPLC) method is preferred, where the stationary phase is nonpolar and the mobile phase is polar.
Research Findings: Method development for isoxazole derivatives often employs a C18 column, which provides excellent separation for a wide range of hydrophobic compounds. vedomostincesmp.rusymbiosisonlinepublishing.comnih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. symbiosisonlinepublishing.comnih.gov The addition of an acidifier like formic acid or phosphoric acid to the mobile phase can improve peak shape and resolution by suppressing the ionization of silanol (B1196071) groups on the stationary phase and the analyte itself. vedomostincesmp.rusielc.com
For quantitative analysis, a UV detector is commonly set at a wavelength where the phenyl-isoxazole chromophore exhibits maximum absorbance, often in the range of 230-250 nm. nih.gov For enhanced specificity and sensitivity, especially in complex biological matrices, HPLC can be coupled with a mass spectrometer (LC-MS/MS). This allows for detection based on the mass-to-charge ratio of the compound and its fragments, providing definitive identification and lower detection limits. vedomostincesmp.ru The sample preparation for analysis might involve protein precipitation with acetonitrile followed by centrifugation when working with plasma or serum samples. nih.gov
Table 1: Illustrative HPLC Method Parameters for Isoxazole Derivative Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | C18 or C8 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Separates compounds based on hydrophobicity. vedomostincesmp.rusymbiosisonlinepublishing.comnih.gov |
| Mobile Phase | Acetonitrile/Water or Methanol/Water (gradient or isocratic) | Elutes the compound from the column. The ratio is optimized for best separation. nih.gov |
| Acidifier | 0.1% Formic Acid or Phosphoric Acid | Improves peak symmetry and resolution. vedomostincesmp.rusielc.com |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |
| Detection | UV at ~230-250 nm or Mass Spectrometry (MS) | Quantifies the analyte based on UV absorbance or mass. vedomostincesmp.runih.gov |
| Injection Volume | 10-20 µL | The amount of sample introduced into the system. symbiosisonlinepublishing.com |
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. mdpi.com The primary challenge for analyzing 5-(2-Hydroxyethyl)-3-phenylisoxazole with GC-MS is its relatively low volatility due to the presence of a polar hydroxyl (-OH) group. To overcome this, a chemical derivatization step is typically required.
Research Findings: Derivatization converts the polar -OH group into a less polar, more volatile functional group, making the molecule suitable for GC analysis. mdpi.com A common approach is silylation, where a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. This process decreases the polarity and increases the volatility of the analyte.
Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a DB-5ms or HP-5ms). researchgate.net The separated components then enter the mass spectrometer, which acts as a detector. The MS ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum that serves as a molecular fingerprint for identification. researchgate.netnih.gov This technique provides excellent sensitivity and structural information, confirming the identity of the analyte. nih.gov
Table 2: General GC-MS Parameters for Analysis of Derivatized Analytes
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Derivatization Agent | BSTFA or other silylating agents | Increases volatility by converting the polar -OH group to a nonpolar TMS ether. |
| GC Column | Fused-silica capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film) | Separates volatile compounds based on their boiling points and polarity. |
| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |
| Temperature Program | Ramped oven temperature (e.g., 100°C to 300°C) | Optimizes separation of compounds with different boiling points. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments the analyte to produce a characteristic mass spectrum for identification. |
| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan | SIM mode offers higher sensitivity for quantitation, while Full Scan provides complete mass spectra for identification. nih.gov |
Electrochemical Methods for Research-Based Detection and Characterization
Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the analysis of electroactive compounds. The isoxazole ring system and the phenyl group in 5-(2-Hydroxyethyl)-3-phenylisoxazole are electroactive, meaning they can be oxidized or reduced at an electrode surface. Cyclic Voltammetry (CV) is a primary technique used to investigate these redox properties. nih.govresearchgate.net
Research Findings: In a typical CV experiment, a voltage is scanned between two set points at a specific rate, and the resulting current is measured. semanticscholar.org The experiment uses a three-electrode system: a working electrode (e.g., glassy carbon electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). mdpi.com The resulting voltammogram provides information about the oxidation and reduction potentials of the analyte, which are characteristic of its molecular structure. researchgate.netrsc.org
Studies on various isoxazole derivatives have shown that they can undergo reduction processes. researchgate.net The potential at which these peaks occur can be used for qualitative identification. Furthermore, the height of the current peak is proportional to the concentration of the analyte, forming the basis for quantitative analysis using techniques like differential pulse voltammetry (DPV), which offers lower detection limits. nih.gov The development of a molecularly imprinted polymer (MIP) on an electrode surface could create a highly selective sensor for 5-(2-Hydroxyethyl)-3-phenylisoxazole, enabling its detection in complex samples with minimal interference. nih.gov
Table 3: Typical Setup for Electrochemical Characterization
| Component | Example | Function |
|---|---|---|
| Technique | Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV) | CV is used for characterization; DPV is used for sensitive quantitation. nih.gov |
| Working Electrode | Glassy Carbon Electrode (GCE) | Provides the surface for the electrochemical reaction. mdpi.com |
| Reference Electrode | Silver/Silver Chloride (Ag/AgCl) | Provides a stable potential for reference. mdpi.com |
| Counter Electrode | Platinum (Pt) Wire | Completes the electrical circuit. |
| Supporting Electrolyte | 0.1 M Phosphate Buffer or Tetrabutylammonium perchlorate | Provides conductivity to the solution and minimizes solution resistance. |
| Solvent | Acetonitrile or Aqueous Buffer | Dissolves the analyte and the electrolyte. |
Spectrophotometric Assays for In Vitro Research Applications
Spectrophotometric assays are widely used in in vitro research for their simplicity, speed, and suitability for high-throughput screening. These methods rely on measuring the absorption of light by a substance at a specific wavelength.
Research Findings: For direct quantification, the inherent UV-Vis absorbance of 5-(2-Hydroxyethyl)-3-phenylisoxazole can be utilized. The conjugated system of the phenyl and isoxazole rings results in characteristic absorbance in the UV region. A calibration curve can be constructed by measuring the absorbance of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax), following the Beer-Lambert law.
Indirect spectrophotometric methods can be used to assess the functional activity of the compound in research assays. For instance, in antioxidant activity screening, the DPPH (2,2-Diphenyl-1-picrylhydrazyl) assay is common. nih.gov DPPH is a stable free radical with a deep violet color and an absorbance maximum around 517 nm. When it reacts with an antioxidant compound, it is reduced, and its color fades. The decrease in absorbance is proportional to the antioxidant capacity of the compound being tested. nih.gov While this measures a chemical property rather than directly quantifying the compound itself, it is a critical spectrophotometric application in the in vitro evaluation of novel isoxazole derivatives. nih.gov
Table 4: Example of an Indirect Spectrophotometric Assay
| Assay Type | Principle | Measurement | Application |
|---|---|---|---|
| DPPH Free Radical Scavenging Assay | A sample containing the antioxidant (isoxazole derivative) is mixed with a violet-colored DPPH solution. The antioxidant donates a hydrogen atom to DPPH, causing a color change to yellow. | Decrease in absorbance is measured at ~517 nm using a spectrophotometer. | To determine the in vitro antioxidant potential of the compound in a research context. nih.gov |
Future Research Directions and Unaddressed Challenges
Exploration of Novel Synthetic Routes and Sustainable Methodologies
A primary challenge in the advancement of 5-(2-Hydroxyethyl)-3-phenylisoxazole applications lies in the development of more efficient and environmentally benign synthetic strategies. Traditional methods for creating 3,5-disubstituted isoxazoles often involve multi-step processes, the use of metal catalysts, or harsh reaction conditions. rsc.orgorganic-chemistry.org Future research is increasingly directed towards greener and more sustainable alternatives.
Key areas of exploration include:
Ultrasonic and Microwave-Assisted Synthesis: These techniques offer significant advantages by reducing reaction times, improving yields, and often enabling the use of greener solvents or even solvent-free conditions. rsc.orgpreprints.org Ultrasound irradiation, for instance, has been shown to accelerate the synthesis of various isoxazole (B147169) derivatives. preprints.orgacs.org
Metal-Free Catalysis: To circumvent the costs, toxicity, and removal challenges associated with metal catalysts like copper(I) or ruthenium(II), metal-free approaches are a major focus. rsc.orgnih.gov This includes the use of organocatalysts or hypervalent iodine reagents to facilitate the key cycloaddition steps. nih.govresearchgate.net
One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple reaction steps are carried out in a single vessel without isolating intermediates improves efficiency and reduces waste. preprints.orgorganic-chemistry.org Such strategies are being developed for various isoxazole derivatives and could be adapted for 5-(2-Hydroxyethyl)-3-phenylisoxazole.
Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, leading to better yields, higher purity, and safer handling of reactive intermediates, representing a promising avenue for scalable synthesis.
A comparison of these emerging methodologies highlights a clear trend towards sustainability and efficiency in isoxazole synthesis.
Table 1: Comparison of Synthetic Methodologies for Isoxazole Synthesis
| Methodology | Advantages | Challenges | Relevant Findings |
|---|---|---|---|
| Traditional Synthesis | Well-established procedures | Often requires harsh conditions, metal catalysts, multiple steps, and generates significant waste. rsc.org | Forms the basis for many known isoxazole derivatives. nih.gov |
| Ultrasonic Irradiation | Reduced reaction times, higher yields, energy efficiency, use of green solvents. preprints.org | Scalability can be a concern for industrial applications. | Effective for synthesizing isoxazoles containing sulfonyl groups and in multicomponent reactions. preprints.org |
| Metal-Free Catalysis | Avoids metal toxicity and contamination, lower cost. rsc.org | Catalyst loading and efficiency can be variable. | Hypervalent iodine reagents and organocatalysts like DABCO have been successfully used. rsc.orgresearchgate.net |
| One-Pot Reactions | Increased efficiency, reduced solvent use and waste, improved atom economy. organic-chemistry.org | Requires careful optimization of reaction conditions for all steps. | Efficient for producing 3,5-disubstituted isoxazoles from readily available starting materials. organic-chemistry.org |
Further Elucidation of Complex Reaction Mechanisms
A deeper understanding of the reaction mechanisms underlying the formation of the isoxazole ring is crucial for optimizing synthetic routes and controlling regioselectivity. The most common method, the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne, is believed to proceed through either a concerted pericyclic mechanism or a stepwise pathway involving a diradical intermediate. nih.govorganic-chemistry.org
Future mechanistic studies will likely involve:
Computational Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools for investigating reaction pathways, transition states, and the electronic properties of intermediates. organic-chemistry.orgmdpi.com These studies can help predict the outcomes of new reactions and rationalize observed regioselectivity.
In Situ Spectroscopic Analysis: Advanced spectroscopic techniques can be used to detect and characterize transient intermediates formed during the reaction, providing direct evidence for proposed mechanisms.
Kinetics Studies: Detailed kinetic analysis of the reaction under various conditions can help to unravel the factors that control the reaction rate and product distribution.
Discovery of Unexplored Biological Targets and Mechanisms
The isoxazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. rsc.orgnih.gov While the general class of isoxazoles has been investigated for anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, the specific biological targets and mechanisms of action for 5-(2-Hydroxyethyl)-3-phenylisoxazole remain largely unexplored. rsc.orgnih.gov
Future research in this area should focus on:
High-Throughput and Phenotypic Screening: Screening the compound against large panels of cancer cell lines and other disease models can identify potential therapeutic areas. nih.gov Phenotypic screening, which focuses on the effect of a compound on cell morphology or function, can uncover novel mechanisms of action without a preconceived target.
Target Deconvolution: Once a biological activity is identified, techniques such as chemical proteomics and affinity-based probes can be used to pinpoint the specific protein or pathway that the compound interacts with.
Mechanism of Action Studies: Following target identification, detailed biochemical and cellular assays are needed to understand how the compound modulates its target and the downstream effects. For example, studies on other isoxazoles have investigated their ability to induce apoptosis, arrest the cell cycle, or inhibit key enzymes like EGFR-TK. nih.govnih.gov
The hydroxyethyl (B10761427) group on the 5-position of the isoxazole ring offers a key point for modification, allowing for the creation of a library of derivatives. This structural feature could be crucial for enhancing binding affinity to biological targets and improving pharmacokinetic properties. nih.govnih.gov
Table 2: Potential Biological Activities and Targets for Isoxazole Derivatives
| Therapeutic Area | Potential Targets/Mechanisms | Supporting Evidence for Isoxazole Class |
|---|---|---|
| Anticancer | EGFR-TK, Hsp90, Tubulin polymerization, Apoptosis induction, Cell cycle arrest. nih.govnih.goveurekalert.org | Many synthetic isoxazoles show potent activity against various cancer cell lines. nih.govnih.govespublisher.com |
| Anti-inflammatory | COX-2 inhibition. nih.gov | The isoxazole ring is a core component of some known anti-inflammatory drugs. nih.gov |
| Antimicrobial | Dihydropteroate synthetase inhibition. nih.gov | The drug sulfamethoxazole (B1682508) contains an isoxazole ring. researchgate.net |
| Neuroprotection | Modulation of neurotransmitter receptors. rsc.org | Isoxazole derivatives have been investigated for activity related to neurodegenerative disorders. rsc.org |
Application in Emerging Fields of Chemical Research
Beyond its potential in medicinal chemistry, the unique structural and electronic properties of 5-(2-Hydroxyethyl)-3-phenylisoxazole make it a candidate for application in other advanced fields.
Materials Science: Heterocyclic compounds are increasingly being explored for use in organic electronics. The aromatic isoxazole ring could be incorporated into polymers or small molecules for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). evitachem.com
Agrochemicals: The isoxazole core is found in some pesticides and herbicides. nih.govresearchgate.net The specific substitution pattern of 5-(2-Hydroxyethyl)-3-phenylisoxazole could be explored for novel agrochemical activity.
Supramolecular Chemistry: The ability of the compound to participate in hydrogen bonding (via the hydroxyl group) and π-stacking (via the phenyl and isoxazole rings) makes it a potential building block for the construction of complex, self-assembling supramolecular structures.
Development of Advanced Research Tools Based on the Compound
The functional groups present in 5-(2-Hydroxyethyl)-3-phenylisoxazole, particularly the terminal hydroxyl group, make it an excellent starting point for the development of specialized chemical tools to probe biological systems.
This can include:
Chemical Probes: By attaching fluorescent dyes, biotin (B1667282) tags, or photo-crosslinkers to the hydroxyethyl side chain, the compound can be converted into a probe to study its biological targets and their localization within cells.
Affinity Chromatography Resins: Immobilizing the compound onto a solid support could be used to create an affinity matrix for purifying its binding partners from complex biological samples.
Functionalized Derivatives for Structure-Activity Relationship (SAR) Studies: The hydroxyl group provides a convenient handle for synthesizing a series of derivatives to systematically probe how modifications affect biological activity, helping to build a comprehensive SAR profile.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(2-Hydroxyethyl)-3-phenyl isoxazole derivatives, and how are they characterized?
- Methodology : Cycloaddition reactions, such as hypervalent iodine-induced nitrile oxide-alkyne cycloadditions, are effective for constructing the isoxazole core. Post-synthetic modifications (e.g., introducing hydroxyethyl groups) can be achieved via nucleophilic substitution or ester hydrolysis. Characterization typically involves IR spectroscopy (to confirm functional groups), (to verify regiochemistry), and HRMS (for molecular weight validation). Column chromatography is critical for purification, as described for related isoxazoles .
Q. How can researchers assess the solubility and stability of this compound in aqueous buffers?
- Methodology : Use shake-flask methods with UV/Vis spectroscopy or HPLC to measure solubility. Stability studies under varying pH (e.g., 4–9) and temperatures (e.g., 25–37°C) should include time-course analyses. Computational tools like ACD/Labs software can predict logP and solubility profiles .
Q. What spectroscopic techniques are essential for confirming the structure of novel isoxazole derivatives?
- Methodology : Combine (to resolve aromatic protons and substituents), (for carbon skeleton verification), and IR (to identify hydroxyethyl C-O stretches). X-ray crystallography, as demonstrated for ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, provides unambiguous structural confirmation .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position) influence the inhibitory potency of this compound against glutathione-dependent enzymes?
- Methodology : Perform in vitro enzyme assays (e.g., GST and GR inhibition) using purified human erythrocyte-derived enzymes. Compare IC and K values for derivatives with substituent variations. For example, 3-(4-chlorophenyl) isoxazole showed uncompetitive inhibition (IC = 0.059 μM), while 5-(4-chlorophenyl) isoxazole was less potent, highlighting positional effects .
Q. How should researchers address contradictory data in pharmacological studies of isoxazole derivatives?
- Methodology : Standardize assay conditions (e.g., enzyme source, buffer pH, inhibitor pre-incubation time). Use kinetic studies to differentiate competitive vs. uncompetitive inhibition. Structural analogs (e.g., varying phenyl substituents) should be tested to isolate structure-activity relationships (SAR). Conflicting results may arise from assay-specific variables or impurities in synthetic batches .
Q. What computational strategies predict the electronic and steric effects of the hydroxyethyl group on isoxazole reactivity?
- Methodology : Density Functional Theory (DFT) calculations can model electron distribution and frontier molecular orbitals. Molecular docking simulations (e.g., AutoDock Vina) assess binding affinities to target enzymes. Compare results with experimental data (e.g., inhibition constants) to validate predictions .
Q. How can researchers design analogs of this compound to enhance metabolic stability?
- Methodology : Introduce bioisosteres (e.g., replacing the hydroxyethyl group with a morpholine ring) to reduce phase I metabolism. Evaluate metabolic stability using liver microsome assays (e.g., human CYP450 isoforms). Monitor metabolite formation via LC-MS/MS .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response curves in enzyme inhibition studies?
- Methodology : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC values. For competitive inhibition, apply the Cheng-Prusoff equation to derive K. Report 95% confidence intervals and validate assays with positive controls (e.g., known GST inhibitors) .
Q. How should crystallographic data be interpreted to resolve ambiguities in isoxazole derivative structures?
- Methodology : Analyze anisotropic displacement parameters and residual electron density maps. Compare experimental bond lengths/angles with DFT-optimized geometries. For chiral centers, use Flack parameters to confirm absolute configuration .
Notes on Evidence Usage
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
